N-(4-acetylphenyl)benzamide

Description

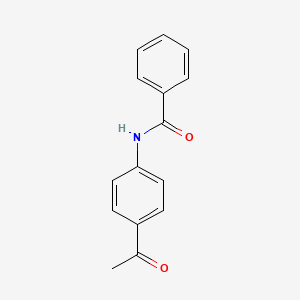

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-acetylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXQWYZBPKDYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966747 | |

| Record name | N-(4-Acetylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-13-2, 5237-29-6 | |

| Record name | 5411-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Acetylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Synthetic Intermediate in Organic Synthesis

N-(4-acetylphenyl)benzamide is a valuable synthetic intermediate primarily due to its reactive acetyl and amide functional groups, which allow for a variety of chemical transformations. Its synthesis is typically achieved through the reaction of p-aminoacetophenone with benzoyl chloride. researchgate.net This straightforward preparation makes it a readily accessible building block for more intricate molecular architectures.

One of the most prominent applications of this compound is in the synthesis of chalcones. researchgate.net Chalcones are produced by the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes. researchgate.net These chalcone (B49325) derivatives are themselves important intermediates in the synthesis of heterocyclic compounds like flavanones. researchgate.net

Furthermore, this compound is utilized in the creation of various other heterocyclic systems. For instance, it is a precursor in the synthesis of thiazole-substituted benzamides. smolecule.com The synthesis of N-(4-acetylphenyl)-2-cyanoacetamide, derived from this compound, opens pathways to producing a range of fused heterocyclic compounds. researchgate.net Research has also demonstrated its use in preparing pyranone derivatives. researchgate.net

The versatility of this compound as an intermediate is highlighted by its role in producing a variety of substituted benzamide (B126) derivatives. These include compounds with additional functional groups, such as N-(4-acetylphenyl)-4-methoxybenzamide and 4-Cyano-N-(4-acetylphenyl)benzamide. ontosight.aisigmaaldrich.com

Overview of Research Trajectories and Academic Applications

Established Synthetic Routes for this compound

The principal and most widely documented method for synthesizing this compound is the acylation of 4-aminoacetophenone with benzoyl chloride. researchgate.netsmolecule.comwisdomlib.org This reaction, a classic example of nucleophilic acyl substitution, directly forms the desired amide linkage.

In a typical procedure, 4-aminoacetophenone is dissolved in a suitable solvent, often a non-protic one like dichloromethane (B109758) or anhydrous tetrahydrofuran (B95107) (THF). researchgate.netbrieflands.com Benzoyl chloride is then added to this solution, sometimes dropwise to control the reaction rate. researchgate.net A base is commonly included to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction. shaalaa.comvedantu.com The choice of base can vary, with pyridine (B92270) and sodium carbonate being frequently used. brieflands.comshaalaa.com The reaction is often stirred for an extended period, such as overnight, at room temperature to ensure completion. brieflands.com Following the reaction, the mixture is typically poured into ice-water, causing the product to precipitate. brieflands.com The solid this compound can then be collected by filtration and purified, often through recrystallization from a solvent like ethanol. brieflands.com

Table 1: Examples of Reaction Conditions for the Acylation of 4-Aminoacetophenone

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 4-Aminoacetophenone | Benzoyl Chloride | Sodium Carbonate | Anhydrous THF | Room Temperature | Not Specified | brieflands.com |

| p-Amino acetophenone (B1666503) | p-substituted benzoyl chloride | Not Specified | Dichloromethane | Not Specified | Not Specified | researchgate.net |

| 4'-aminoacetophenone | 2-(chlorocarbonyl)phenyl acetate | Triethylamine | Dichloromethane | Room Temperature | 89% | iucr.org |

While the acylation with benzoyl chloride is the most common, alternative strategies for the synthesis of this compound and related structures exist. One such alternative involves a Smiles rearrangement. A patented method describes the preparation of 4-aminoacetophenone from N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide, which itself is generated via a Smiles rearrangement of 2-(4-acetyl phenoxy)-2-methyl propanamide. google.com The final step to obtain 4-aminoacetophenone involves hydrolysis, which could conceptually be adapted for the synthesis of its benzamide derivative. google.com

Another approach involves the use of different acylating agents. For instance, the synthesis of related benzamides has been achieved using succinic anhydride (B1165640) and phthalic anhydride. brieflands.com While not a direct synthesis of this compound, this demonstrates the versatility of the amine acylation reaction.

Mechanistic Considerations in this compound Formation

Understanding the reaction mechanism is crucial for controlling the synthesis and optimizing the yield of this compound.

The formation of the amide bond in the reaction between 4-aminoacetophenone and benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. sparkl.mestudysmarter.co.ukchemguide.co.uk The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. chemguide.co.uksavemyexams.com This leads to the formation of a tetrahedral intermediate. studysmarter.co.uk

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. chemguide.co.uk

Deprotonation: A base present in the reaction mixture, such as pyridine or excess amine, removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound product and a salt of the base (e.g., pyridinium (B92312) chloride). chemguide.co.ukallrounder.ai

This addition-elimination sequence is a fundamental process in organic chemistry for the formation of carboxylic acid derivatives. savemyexams.com

The reagents used in the synthesis of this compound play specific and important roles in the reaction's success.

Pyridine: Pyridine is a commonly used base in acylation reactions. shaalaa.comvedantu.com Its primary function is to act as a scavenger for the HCl produced during the reaction. shaalaa.comvedantu.com By neutralizing the acid, it prevents the protonation of the starting amine, which would render it non-nucleophilic, and shifts the reaction equilibrium towards the product side. allrounder.ai Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride. vedantu.com

4-(Dimethylamino)pyridine (DMAP): DMAP is known to be a highly effective acyl-transfer catalyst, often superior to pyridine, providing significant rate enhancements in benzoylation reactions. thieme-connect.de

Sodium Carbonate: An inorganic base like sodium carbonate can also be used to neutralize the HCl byproduct. brieflands.com

N,N,N′,N′-tetramethylethylenediamine (TMEDA): In some acylation reactions, TMEDA has been shown to be a highly effective promoter, allowing for very fast reactions even at low temperatures. organic-chemistry.org Mechanistic evidence suggests it forms an activating complex with the benzoyl chloride. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

In the ¹H NMR spectrum of N-(4-acetylphenyl)benzamide, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the two phenyl rings would typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the ring currents. The specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) would depend on their position relative to the electron-withdrawing acetyl and benzamide (B126) groups and the coupling interactions with neighboring protons.

The amide proton (N-H) is expected to produce a singlet, typically in a downfield region (often between 8.0 and 10.0 ppm), though its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet in the upfield region, characteristically around 2.5 ppm.

Expected ¹H NMR Spectral Data Summary Interactive Table

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Amide (N-H) | 8.0 - 10.0 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets (m) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons, aromatic carbons, and the methyl carbon. The carbonyl carbons of the amide and ketone groups are the most deshielded, typically appearing far downfield in the spectrum, between 165 and 200 ppm. The aromatic carbons would generate a series of peaks in the approximate range of 115 to 145 ppm. The chemical shifts of these carbons are influenced by the electronic effects of the substituents. Finally, the methyl carbon of the acetyl group is expected to be the most shielded, appearing upfield at approximately 25-30 ppm.

Expected ¹³C NMR Spectral Data Summary Interactive Table

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 200 |

| Amide Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons (C) | 115 - 145 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A sharp peak in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The spectrum would also prominently feature two distinct carbonyl (C=O) stretching bands: one for the ketone around 1685 cm⁻¹ and another for the amide (Amide I band) around 1660-1680 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹.

Expected Characteristic IR Absorption Bands Interactive Table

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Ketone (C=O) | Stretch | ~1685 |

| Amide (C=O) | Stretch (Amide I) | 1660 - 1680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃NO₂. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight, which is approximately 239 g/mol . nih.gov In the NIST Mass Spectrometry Data Center, the molecular ion peak is observed at m/z 239. nih.gov

The fragmentation pattern is highly informative. The most intense peak, known as the base peak, is observed at m/z 105. nih.gov This fragment corresponds to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the characteristic alpha-cleavage of the amide C-N bond. Subsequent fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), generating the phenyl cation ([C₆H₅]⁺) at m/z 77, which is also observed as a significant peak in the spectrum. nih.gov

Key Mass Spectrometry Data Interactive Table

| m/z Value | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 239 | Third Highest | [C₁₅H₁₃NO₂]⁺ (Molecular Ion, M⁺) |

| 105 | Highest (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Second Highest | [C₆H₅]⁺ (Phenyl cation) |

Source: NIST Mass Spectrometry Data Center. nih.gov

X-ray Crystallography for Unambiguous Three-Dimensional Structural Determination

A successful single-crystal X-ray diffraction analysis of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. It would also elucidate the planarity of the amide group and the dihedral angles between the two aromatic rings, which are key conformational features. However, specific crystallographic data for this compound could not be located in the performed searches, as published structures were for related derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and the extent of conjugation within the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds, including N-(4-acetylphenyl)benzamide.

Geometry optimization is a fundamental DFT procedure to determine the lowest energy arrangement of atoms in a molecule. For this compound, this process identifies the most stable three-dimensional structure. Studies on analogous compounds, such as N-(4-Methylphenyl)benzamide and N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, reveal that the molecule is not planar. researchgate.netresearchgate.net The benzoyl and aniline (B41778) rings are typically twisted with respect to the central amide plane, adopting a V-shaped conformation. researchgate.net The dihedral angle between the two aromatic rings in similar structures has been observed to be significant, for instance, 63.41° in N-(4-Methylphenyl)benzamide, indicating a sterically constrained conformation. researchgate.net This twisting is a common feature in N-aromatic amides and is crucial for determining the molecule's crystal packing and biological activity. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net While specific DFT calculations for this compound were not found in the surveyed literature, analysis of the parent compound, benzamide (B126), shows a calculated HOMO-LUMO gap of 5.611 eV. researchgate.net For other substituted benzamides, this gap can vary, but a relatively large gap is characteristic, indicating good thermodynamic stability. researchgate.net

| Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons; indicates the ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons; indicates the ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO); a key indicator of chemical reactivity and stability. |

DFT calculations are highly effective in predicting vibrational spectra (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govbohrium.com Theoretical calculations, often using the B3LYP functional, can generate a predicted spectrum that, after appropriate scaling, shows a strong correlation with experimental results. bohrium.com This correlation allows for precise assignment of vibrational modes and chemical shifts. nih.govxisdxjxsu.asia For example, the characteristic amide N-H and C=O stretching vibrations can be accurately located. Although a direct computational-experimental correlation study for this compound was not available in the searched literature, this methodology is standard for confirming the structure of related sulfonamide-Schiff bases and benzamide derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and stability of a molecule in various environments. While MD simulations have been employed to validate the stability of other benzamide derivatives in the binding sites of proteins, specific MD studies focusing on the intrinsic dynamic behavior of this compound were not identified in the reviewed literature. researchgate.net

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govsamsun.edu.tr This method maps properties onto the surface, such as the normalized contact distance (d_norm), to identify regions involved in hydrogen bonding and other close contacts. nih.gov

| Interaction Type | Typical Contribution (%) in Similar Amides |

|---|---|

| H···H | ~40-50% |

| O···H / H···O | ~20-30% |

| C···H / H···C | ~10-20% |

Data represents typical values observed in Hirshfeld analyses of analogous aromatic amide structures and serves as an estimation for this compound. nih.govresearchgate.net

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. rasayanjournal.co.in These quantum chemical parameters help in understanding the molecule's behavior in chemical reactions. The ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Key reactivity indices include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific values for this compound are not published, the formulas for these descriptors are well-established in conceptual DFT. bohrium.comrasayanjournal.co.in

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Chemical Potential (μ) | -(I + A) / 2 = -χ |

| Electrophilicity Index (ω) | μ2 / (2η) = χ2 / (2η) |

Evaluation of Electrophilic and Nucleophilic Sites

The identification of electrophilic and nucleophilic sites within this compound is crucial for predicting its behavior in chemical reactions. These sites can be determined by analyzing the molecular electrostatic potential (MEP) and the distribution of frontier molecular orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the acetyl and amide carbonyl groups, indicating these are the primary sites for electrophilic attack. The nitrogen atom of the amide group would also exhibit some degree of negative potential. Conversely, positive potential (typically colored blue) would be expected around the amide hydrogen and the aromatic protons, highlighting them as potential electrophilic sites.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). In this compound, the HOMO is likely to be localized on the benzamide moiety, particularly the phenyl ring and the amide group, suggesting this region is more prone to react with electrophiles. The LUMO is expected to be distributed over the acetylphenyl ring and the carbonyl groups, indicating these areas are more susceptible to nucleophilic attack.

Chemical Hardness, Softness, and Electronegativity Calculations

Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) are calculated from the energies of the HOMO and LUMO. These parameters provide a quantitative measure of a molecule's stability and reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Indicates the resistance to change in electron distribution or charge transfer. It is calculated as half the difference between the LUMO and HOMO energies: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability. S = 1 / η

To generate a data table for these parameters, the specific energy values for the HOMO and LUMO of this compound are required. Despite extensive searches, a dedicated computational study reporting these values for this compound could not be located. Theoretical calculations on similar molecules, such as N–((2–acetylphenyl)carbamothioyl)benzamide, have been performed, but the direct application of those results would violate the strict focus on the specified compound.

Without the foundational HOMO and LUMO energy values from a specific computational analysis of this compound, it is not possible to provide an accurate and scientifically validated data table for its chemical hardness, softness, and electronegativity.

| Parameter | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Data Not Available |

| LUMO Energy | ELUMO | - | Data Not Available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Data Not Available |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Data Not Available |

| Chemical Softness | S | 1/η | Data Not Available |

Derivatives of N 4 Acetylphenyl Benzamide: Synthesis and Structural Diversification

Design Principles for N-(4-acetylphenyl)benzamide Derivatives

The design of derivatives based on the this compound framework is primarily driven by the principles of medicinal chemistry, aiming to explore and enhance biological activities through systematic structural modification. The core scaffold combines two key pharmacophoric units: a benzamide (B126) linkage, which is a common feature in many biologically active molecules, and an acetylphenyl group, which provides a convenient chemical handle for further functionalization.

Key design strategies include:

Molecular Hybridization: This principle involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules. The goal is to integrate the beneficial properties of each moiety into a single compound, potentially leading to synergistic effects or novel mechanisms of action. Examples include the incorporation of quinoline (B57606), benzimidazole (B57391), and chalcone (B49325) motifs.

Functional Group Modification: The acetyl group (-COCH₃) is a prime site for chemical reactions. It serves as a precursor for the synthesis of more complex structures, most notably α,β-unsaturated ketones (chalcones) via condensation reactions. This transformation significantly alters the molecule's geometry, electronic properties, and potential for interacting with biological targets.

Scaffold Diversification: The aromatic rings of the benzamide structure provide ample opportunity for introducing various substituents. By altering the nature, position, and size of these substituents, chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Bioisosteric Replacement: In some designs, parts of the molecule are replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to derivatives with improved potency, selectivity, or metabolic stability. For instance, the amide linkage can be modified, or heterocyclic rings can be introduced to mimic the spatial arrangement of phenyl groups while introducing new hydrogen bonding capabilities.

The overarching goal of these design principles is to generate a library of structurally diverse compounds for screening and to establish clear structure-activity relationships (SAR). Understanding how specific structural changes influence activity is fundamental to the rational design of more potent and selective molecules.

Synthetic Pathways to Key this compound Derivatives

The synthesis of this compound itself serves as the foundational step for further derivatization. It is typically prepared via a straightforward acylation reaction between p-aminoacetophenone and a substituted benzoyl chloride. wisdomlib.org This intermediate is then subjected to various chemical transformations to yield diverse scaffolds.

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a major class of derivatives synthesized from this compound. The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and widely used base-catalyzed reaction. researchgate.netscispace.com

The general pathway involves the reaction of the methyl ketone of this compound with a variety of substituted aromatic or heteroaromatic aldehydes. wisdomlib.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent like ethanol. wisdomlib.orgunair.ac.id The base deprotonates the α-carbon of the acetyl group, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, which is followed by dehydration to yield the characteristic α,β-unsaturated ketone system of the chalcone. scispace.com

The reaction scheme is as follows: this compound + Substituted Ar-CHO --(Base, e.g., KOH/EtOH)--> N-(4-(3-aryl-acryloyl)phenyl)benzamide

This method's versatility allows for the synthesis of a large library of chalcone derivatives by simply varying the substituted aldehyde, as illustrated in the table below.

| Aldehyde Substituent | Resulting Chalcone Derivative | Reference |

| Phenyl | N-(4-(3-phenylacryloyl)phenyl)benzamide | wisdomlib.org |

| 4-Chlorophenyl | N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)benzamide | wisdomlib.org |

| 4-Methoxyphenyl | N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)benzamide | wisdomlib.org |

| 4-Nitrophenyl | N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)benzamide | wisdomlib.org |

| 2-Hydroxyphenyl | N-(4-(3-(2-hydroxyphenyl)acryloyl)phenyl)benzamide | unair.ac.id |

This table is representative of the types of derivatives that can be synthesized using this method.

Incorporating a quinoline ring into the benzamide structure is a common strategy to generate compounds with potential biological activity. The synthesis of these derivatives can be approached in several ways, often involving multi-step sequences where the quinoline and benzamide portions are constructed and then coupled.

One prominent method for synthesizing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., acetylacetone). researchgate.net Once the functionalized quinoline is prepared, it can be linked to the benzamide moiety.

A common synthetic route involves:

Preparation of a functionalized quinoline: For example, synthesizing a quinoline-4-carboxylic acid via a Doebner reaction, which is a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov

Activation of the carboxylic acid: The quinoline-4-carboxylic acid is converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂).

Amide Coupling: The activated quinoline acyl chloride is then reacted with an appropriate amine, such as 4-aminoacetophenone, to form the final quinoline-incorporated benzamide derivative.

Alternatively, a pre-formed amino-quinoline can be reacted with a benzoyl chloride derivative. nih.gov The specific pathway is chosen based on the availability of starting materials and the desired substitution pattern on both the quinoline and benzamide rings.

| Synthetic Strategy | Description | Key Intermediates | Reference |

| Doebner-von Miller Reaction | Synthesis of the quinoline ring from anilines and α,β-unsaturated carbonyl compounds. | Functionalized quinolines | researchgate.net |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound containing an α-methylene group. | Substituted quinolines | researchgate.net |

| Amide Coupling | Formation of the amide bond between a quinoline-carboxylic acid and an aniline, or a quinoline-amine and a benzoyl chloride. | Quinoline acyl chlorides, Amino-quinolines | nih.gov |

This table summarizes common strategies for synthesizing the quinoline core for incorporation into benzamide derivatives.

Benzimidazole is another privileged heterocyclic scaffold frequently attached to the benzamide core. The synthesis of these derivatives typically involves the formation of the benzimidazole ring, followed by its linkage to the benzamide structure.

The most common method for synthesizing the benzimidazole ring is the Phillips condensation, which involves the cyclization of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under heating. japsonline.com

A representative synthetic pathway to obtain a benzimidazole-benzamide derivative could be:

Synthesis of a functionalized benzimidazole: An o-phenylenediamine is reacted with a carboxylic acid that contains a functional group suitable for later coupling (e.g., a nitro group that can be reduced to an amine).

Functional group interconversion: The functional group on the newly formed benzimidazole is converted into an amine or a carboxylic acid.

Amide Bond Formation: The functionalized benzimidazole is then coupled with the appropriate benzoyl chloride or aniline partner to yield the final product. For instance, a 2-aminobenzimidazole (B67599) could be acylated with a substituted benzoyl chloride. japsonline.com

Another approach involves synthesizing a benzimidazole moiety that already contains a larger part of the final structure. For example, reacting 4-(2-chloroacetamido)benzoic acid with 2-mercaptobenzimidazole (B194830) to create a benzimidazole-containing carboxylic acid, which is then activated and coupled with various anilines. nih.gov

| Synthetic Method | Description | Starting Materials | Reference |

| Phillips Condensation | Cyclocondensation of an o-phenylenediamine with a carboxylic acid at high temperatures. | o-phenylenediamines, Carboxylic acids | japsonline.com |

| Aldehyde Condensation | Reaction of an o-phenylenediamine with an aldehyde, often followed by oxidation, to form a 2-substituted benzimidazole. | o-phenylenediamines, Aldehydes | ichem.mdresearchgate.net |

| Acylation Coupling | Acylation of an amino-functionalized benzimidazole with a benzoyl chloride derivative. | Amino-benzimidazoles, Benzoyl chlorides | japsonline.com |

This table outlines key methods for the synthesis of benzimidazole-containing derivatives.

Thiourea (B124793) derivatives of this compound are synthesized by creating a thiourea linkage [-NH-C(S)-NH-] connected to the benzamide core. The key intermediate in this synthesis is a benzoyl isothiocyanate.

The general and most effective synthetic route proceeds in two steps:

Formation of Benzoyl Isothiocyanate: A substituted benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. This reaction forms the highly reactive benzoyl isothiocyanate intermediate. mdpi.comnih.gov

Reaction with an Amine: The in-situ generated benzoyl isothiocyanate is not isolated but is directly reacted with an amine. To synthesize a derivative of this compound, the amine used would be p-aminoacetophenone. The nucleophilic amine attacks the carbon of the isothiocyanate group, leading to the formation of the N-acyl thiourea derivative. mdpi.com

This method allows for the creation of a diverse range of derivatives by varying the starting substituted benzoyl chloride. A direct synthesis of N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea has been reported using PEG-400 as a phase-transfer catalyst. researchgate.net

| Compound | Synthetic Approach | Key Reagents | Reference |

| N-Acyl Thioureas | Two-step, one-pot synthesis via an isothiocyanate intermediate. | Benzoyl chloride, KSCN, Amine | mdpi.comnih.gov |

| N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea | Direct synthesis with phase-transfer catalyst. | 2-nitrobenzoyl chloride, KSCN, p-aminoacetophenone, PEG-400 | researchgate.net |

This table provides examples of synthetic approaches for thiourea derivatives.

Beyond the major classes described above, the this compound scaffold can be functionalized in numerous other ways to create novel structures.

Sulfonamide Derivatives: The amide linkage can be replaced by or supplemented with a sulfonamide group (-SO₂NH-). These are typically synthesized by reacting an amino-functionalized benzamide with a sulfonyl chloride in the presence of a base like pyridine (B92270). mdpi.com Alternatively, a compound like 4-aminobenzene-1-sulfonamide can be coupled with various benzoic acids using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to form N-(4-sulfamoylphenyl) benzamide derivatives. researchgate.net

Incorporation of Other Heterocycles: Various other heterocyclic rings can be introduced. For example, benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) have been synthesized, demonstrating the possibility of incorporating more complex, multi-heterocycle systems. mdpi.com

Peptide Coupling Reactions: For sensitive substrates or to achieve milder reaction conditions, standard amide bond formation can be facilitated by peptide coupling reagents. This method is highly efficient for linking carboxylic acid and amine fragments to form the benzamide core without first converting the acid to an acyl chloride. researchgate.netmdpi.com

The choice of synthetic pathway depends on the target structure and the chemical compatibility of the various functional groups present on the precursor molecules. These advanced methods enable the creation of highly complex and precisely functionalized benzamide scaffolds.

Novel Synthetic Methodologies for Chemical Diversification

The chemical architecture of this compound offers multiple reactive sites, enabling chemists to develop novel methodologies for creating a wide range of derivatives. These methods are designed to modify the parent structure in predictable ways, leading to compounds with varied electronic, steric, and physicochemical properties.

One prominent strategy involves the acetyl group, which serves as a versatile handle for diversification. The Claisen-Schmidt condensation reaction is a key method used to transform this compound derivatives into chalcones. wisdomlib.org This reaction involves the base-catalyzed condensation of the acetyl group with various substituted aromatic aldehydes. By carefully selecting the aldehyde, a library of chalcone derivatives with different substitution patterns on the newly formed α,β-unsaturated ketone system can be generated. wisdomlib.org

Another powerful technique for structural diversification is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents. For instance, derivatives of N-(acetylphenyl)benzenesulfonamide have been successfully diversified by coupling them with different styrylboronic acids. mdpi.com This methodology is highly efficient for creating complex molecules with extended conjugation.

Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods for producing benzamide derivatives. ijsrst.com This technique can significantly reduce reaction times and improve yields in processes such as the conversion of substituted benzoyl chlorides into benzoyl isothiocyanates, which are then reacted with anilines to form N-(phenylcarbamothioyl)benzamide derivatives. ijsrst.com

Furthermore, peptide coupling reagents provide a direct and effective route for amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are used to synthesize N-(4-sulfamoylphenyl)benzamide derivatives from 4-aminobenzene-1-sulfonamide and various benzoic acids. researchgate.net This approach is notable for its mild reaction conditions and broad applicability.

These methodologies represent key advancements in the synthetic chemistry of this compound, enabling the systematic exploration of its chemical space and the generation of novel molecular entities.

Spectroscopic and Structural Characterization of Novel Derivatives

The successful synthesis of novel derivatives of this compound is confirmed through a comprehensive suite of analytical techniques. Spectroscopic and structural characterization methods are essential for elucidating the precise molecular structure, conformation, and intermolecular interactions of these new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural confirmation.

¹H NMR spectra provide detailed information about the proton environment in the molecule. For example, in N-benzamide derivatives, the amide proton (-NH-) typically appears as a singlet at a low field, often above δ 10 ppm. nanobioletters.com Aromatic protons resonate in the range of δ 7-8 ppm, with their splitting patterns revealing the substitution on the phenyl rings. nanobioletters.comuokerbala.edu.iq Aliphatic protons, such as those of the acetyl group (-CH₃), appear as sharp singlets at a higher field, typically around δ 2.3-2.6 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the amide group is characteristically found at a low field (δ ~165 ppm). researchgate.netnanobioletters.com Carbons of the aromatic rings appear in the δ 115-145 ppm range, while the acetyl carbonyl carbon is observed near δ 200 ppm. mdpi.com

Infrared (IR) Spectroscopy is used to identify key functional groups. The spectra of this compound derivatives consistently show characteristic absorption bands. A strong band for the amide carbonyl (C=O) stretching vibration is typically observed around 1630-1650 cm⁻¹. The N-H stretching vibration appears as a distinct band in the region of 3390-3440 cm⁻¹. researchgate.net For sulfonamide derivatives, characteristic bands for the SO₂ group are also present. researchgate.net

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of the synthesized compounds. Techniques like Electrospray Ionization (ESI) are used to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), confirming the molecular formula of the derivative. nanobioletters.com The fragmentation patterns observed can also offer structural insights. researchgate.net

Single-Crystal X-ray Diffraction offers the most definitive structural characterization, providing precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. eurjchem.com Studies on related structures, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, have revealed V-shaped conformations where the two benzene (B151609) rings are oriented at a significant dihedral angle to each other. researchgate.net X-ray analysis also elucidates intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, which dictate the supramolecular assembly of the molecules in the solid state. eurjchem.comresearchgate.net These interactions are critical for understanding the crystal packing and physical properties of the compounds. researchgate.net

The table below summarizes the characteristic spectroscopic data for derivatives of this compound.

| Technique | Functional Group/Proton | Characteristic Signal/Band |

| ¹H NMR | Amide (-NH) | δ 10.0 - 13.1 ppm (singlet) |

| Aromatic (-Ar-H) | δ 7.0 - 8.3 ppm (multiplets) | |

| Acetyl (-COCH₃) | δ 2.3 - 2.6 ppm (singlet) | |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 163 - 166 ppm |

| Acetyl Carbonyl (C=O) | δ ~202 ppm | |

| Aromatic Carbons | δ 115 - 145 ppm | |

| IR | N-H Stretch | 3390 - 3440 cm⁻¹ |

| C=O Stretch (Amide) | 1630 - 1650 cm⁻¹ | |

| SO₂ Stretch (Sulfonamide) | 1114 - 1464 cm⁻¹ |

An article focusing solely on the mechanistic biological investigations of this compound, as per the requested outline, cannot be generated at this time. Extensive searches for specific in vitro studies on this compound across the stipulated biological activities did not yield sufficient data.

The available scientific literature does not appear to contain detailed research findings, data tables, or mechanistic studies for this compound in the following areas:

Kinase Inhibition: No specific studies detailing the inhibitory activity against c-Met kinase were found.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition: Research on the DPP-IV inhibitory potential of this specific compound is not available.

Antitubercular Activity: Mechanisms of action against Mycobacterium tuberculosis for this compound have not been documented in the searched resources.

Antibacterial Activity: Specific activity profiles against various Gram-positive and Gram-negative bacteria could not be located.

Antiprotozoal Activity: Information regarding its effects on kinetoplastid parasites like Trypanosoma brucei and Leishmania infantum is absent.

Anticancer Potential: There are no available results from screens against the HepG2 hepatocellular carcinoma cell line or the NCI 60 cell line panel.

To provide a thorough, informative, and scientifically accurate article as instructed, specific research data on this compound is required. Without such data, generating content for the detailed subsections of the outline is not possible while adhering to the strict requirements of focusing solely on this compound and including detailed research findings.

Mechanistic Biological Investigations in Vitro

In Vitro Evaluation of Biological Activities and Molecular Interactions

Antioxidant Properties in Chemical Assays

The antioxidant potential of N-(4-acetylphenyl)benzamide and its derivatives has been evaluated through various in vitro chemical assays. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) radical scavenging assay. mdpi.comsemanticscholar.org

In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comnih.gov The Ferric Reducing Antioxidant Power (FRAP) assay is another electron transfer-based method that measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺) by antioxidants. semanticscholar.org

Studies on related structures, such as (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide derivatives, have demonstrated significant antioxidant activities in both DPPH and NO free radical scavenging assays. mdpi.com The presence of certain structural motifs, like the styryl arm, has been linked to this enhanced radical scavenging capability. mdpi.com While extensive data on this compound itself is limited in the provided context, the activity of its analogs suggests that the benzamide (B126) scaffold is a promising backbone for the development of antioxidant agents. nanobioletters.com

| Compound Type | Assay | Observed Activity | Reference |

|---|---|---|---|

| (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide derivatives | DPPH Radical Scavenging | Significant antioxidant activity | mdpi.com |

| (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide derivatives | NO Free Radical Scavenging | Significant antioxidant activity | mdpi.com |

| 4,6-diphenylpyrimidine substituted benzamide derivatives | DPPH Radical Scavenging | Mild to moderate antioxidant activity | semanticscholar.org |

| 4,6-diphenylpyrimidine substituted benzamide derivatives | FRAP Assay | Mild to moderate antioxidant activity | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For benzamide derivatives, SAR investigations have revealed key structural features that govern their function, such as their activity as enzyme inhibitors. researchgate.net

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on their aromatic rings. mdpi.com Research has shown that even slight modifications can lead to significant changes in biological efficacy.

For instance, in a series of benzamide derivatives designed as acetylcholinesterase (AChE) inhibitors, the introduction of electron-withdrawing groups like fluorine (F) or chlorine (Cl) at the meta-position of the phenyl ring was found to enhance inhibitory activity. researchgate.net Conversely, an electron-donating methoxy (B1213986) group at the para-position also resulted in a highly active compound. researchgate.net This indicates that both electronic and steric factors play a role in the interaction with the enzyme's active site.

Similarly, in a different series of benzamide derivatives targeting α-glucosidase and α-amylase, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring was highly favorable for inhibitory activity. nih.gov The addition of a styryl group to an N-(acetylphenyl)benzenesulfonamide scaffold was also shown to confer significant anticholinesterase and antioxidant activities. mdpi.com These findings underscore the principle that specific substitutions can be tailored to enhance a desired biological effect. wisdomlib.org

| Derivative Series | Target | Favorable Substituents | Effect | Reference |

|---|---|---|---|---|

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide | Acetylcholinesterase (AChE) | m-Fluoro, m-Chloro (electron-withdrawing) | Enhanced inhibitory potency | researchgate.net |

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide | Acetylcholinesterase (AChE) | p-Methoxy (electron-donating) | Enhanced inhibitory potency | researchgate.net |

| (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide | Cholinesterases & Free Radicals | 5-styryl arm | Significant anticholinesterase and antioxidant activity | mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | α-glucosidase & α-amylase | 2-CH₃-5-NO₂ on phenyl ring | Highly favored inhibitory activity | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com While this compound itself is an achiral molecule, its derivatives can possess chiral centers, leading to different stereoisomers (enantiomers or diastereomers). The interaction of these isomers with biological targets, which are themselves chiral, is often stereoselective. mdpi.com

Studies on nature-inspired chiral compounds have shown that biological activity can be confined to a single stereoisomer. For example, in a series of 3-Br-acivicin isomers and their derivatives, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This suggests that a stereoselective uptake mechanism or a specific binding orientation at the target site is responsible for the observed biological effect. mdpi.com For certain piperidine-based opioid antagonists, the conformation of the N-substituent was found to be critical for binding affinity and receptor selectivity, with a trans-configuration being highly preferred over a cis-configuration. nih.gov These examples highlight that for derivatives of this compound, controlling the stereochemistry would be a critical aspect in the development of active and selective therapeutic agents.

Molecular Interactions and Ligand-Target Binding Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein, shedding light on the molecular interactions that stabilize the complex. nih.gov Such studies have been instrumental in elucidating the binding modes of this compound derivatives with various biological targets, including enzymes like acetylcholinesterase (AChE). researchgate.netresearchgate.net

Docking studies of benzamide derivatives within the AChE active site have revealed key interactions. For example, the carbonyl group of the benzamide moiety has been shown to form a significant hydrogen bond with the amino acid residue Tyrosine 121. researchgate.net Other investigations have shown that some inhibitors can bind to both the catalytic active site and the peripheral anionic site of AChE, which can be a desirable feature for treating complex diseases like Alzheimer's. researchgate.net

The sulfonamide group in related analogs is noted for its tetrahedral geometry, which allows its oxygen atoms to form hydrogen bonds more effectively than amide analogues. mdpi.com Furthermore, intramolecular hydrogen bonds, such as between a carbonyl oxygen and an N-H group, can create a thermodynamically favorable six-membered ring motif, pre-organizing the molecule for optimal target binding. mdpi.com These computational and structural insights are invaluable for the rational design of new derivatives with improved affinity and specificity. nih.govnih.govresearchgate.net

| Derivative Series | Target Protein | Key Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide | Acetylcholinesterase (AChE) | Tyrosine 121 | Hydrogen bond with carbonyl group | researchgate.net |

| Picolinamide derivative 7a | Acetylcholinesterase (AChE) | Catalytic and Peripheral Sites | Dual-site binding | researchgate.net |

| (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide | Not specified | Intramolecular | N-H···O=C hydrogen bond | mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | α-glucosidase & α-amylase | Not specified | Reasonable dock score and binding interactions | nih.gov |

Advanced Analytical Methods for Research Applications

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. In the context of N-(4-acetylphenyl)benzamide, it is crucial for monitoring synthesis reactions and ensuring the final product's purity.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to separate components of a mixture. chemistryhall.com It is frequently employed to monitor the progress of chemical reactions, such as the synthesis of this compound from p-amino acetophenone (B1666503) and benzoyl chloride. wisdomlib.org

The technique operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com A spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing the eluent. umich.edu As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances.

The progress of the synthesis is monitored by comparing the spots of the reaction mixture with those of the starting materials. A completed reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound.

Table 1: Example TLC Monitoring of this compound Synthesis

| Compound | Function | Rf Value (Example) |

|---|---|---|

| p-Amino acetophenone | Starting Material | 0.35 |

| Benzoyl chloride | Starting Material | 0.80 |

| This compound | Product | 0.60 |

Note: Rf values are dependent on the specific solvent system used.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high-separation capability of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.eg It is used to confirm the identity and purity of synthesized this compound.

In an LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system, where it is separated into its individual components. The separated components then elute from the chromatography column and enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise mass information that can confirm the molecular weight of the compound. ekb.eg For this compound (C15H13NO2), the expected molecular weight is approximately 239.27 g/mol . nih.gov The mass spectrometer can also fragment the molecule, providing a unique fragmentation pattern that serves as a "fingerprint" for structural confirmation.

Table 2: Key LC-MS Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C15H13NO2 |

| Exact Mass | The calculated monoisotopic mass of the molecule. nih.gov | 239.0946 g/mol |

| Molecular Ion Peak [M+H]+ | The mass-to-charge ratio of the protonated molecule observed in positive ion mode. | ~240.1024 m/z |

Bioanalytical Assays for Quantitative Biological Activity Determination

To evaluate the potential therapeutic applications of this compound and its derivatives, various bioanalytical assays are employed to measure their biological activity, such as antimicrobial effects or cytotoxicity.

The Alamar Blue assay is a widely used method for assessing cell viability and cytotoxicity. frontiersin.org The assay utilizes the redox indicator resazurin (B115843), a blue and non-fluorescent compound. bmglabtech.com In the presence of metabolically active, viable cells, intracellular reductases convert resazurin into the pink, highly fluorescent compound resorufin. nih.gov This conversion can be quantified by measuring either the fluorescence or absorbance of the medium. thermofisher.com A decrease in the conversion rate in the presence of a test compound like this compound would indicate a reduction in cell viability or metabolic activity. The assay is performed in a microplate format, allowing for high-throughput screening of the compound at various concentrations. thermofisher.com

Table 3: Illustrative Alamar Blue Assay Data

| Compound Concentration (µM) | Fluorescence Units (RFU) | Cell Viability (%) |

|---|---|---|

| 0 (Control) | 8500 | 100 |

| 10 | 8350 | 98.2 |

| 50 | 6200 | 72.9 |

| 100 | 4100 | 48.2 |

Agar (B569324) diffusion methods are standard procedures for evaluating the antimicrobial activity of chemical compounds. scielo.br Chalcone (B49325) derivatives synthesized from this compound have been screened for antibacterial properties using this technique against both Gram-positive and Gram-negative bacteria. wisdomlib.org

In the agar well diffusion method, a petri dish containing an agar medium is uniformly inoculated with a specific bacterial strain (e.g., Staphylococcus aureus or Klebsiella pneumoniae). wisdomlib.orgscielo.br Wells are then cut into the agar, and a solution of the test compound is added to each well. scielo.br The plate is incubated, allowing the compound to diffuse into the agar. If the compound possesses antimicrobial activity, it will inhibit bacterial growth, creating a clear area around the well known as the zone of inhibition. The diameter of this zone is measured to determine the extent of the compound's activity.

Table 4: Antibacterial Screening Data for this compound Derivatives

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 14 |

| Bacillus subtilis | Gram-positive | 12 |

| Salmonella typhi | Gram-negative | 10 |

| Klebsiella pneumoniae | Gram-negative | 9 |

Data is hypothetical and representative of typical screening results.

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. rndsystems.com It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. rndsystems.com

Cells are cultured in microplate wells and treated with varying concentrations of the test compound. After an incubation period, the MTT reagent is added. If the cells are viable, they will produce formazan crystals, which are then solubilized using a detergent. The absorbance of the resulting purple solution is measured with a spectrophotometer, typically at a wavelength of 570 nm. rndsystems.com The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of the compound's effect on cell viability. nih.gov

Table 5: Representative MTT Assay Results

| Cell Line | Compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |

|---|---|---|---|

| MDA-MB-231 | 0 (Control) | 1.25 | 100 |

| MDA-MB-231 | 25 | 1.05 | 84.0 |

| MDA-MB-231 | 50 | 0.78 | 62.4 |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Amino acetophenone |

| Benzoyl chloride |

| Resazurin |

| Resorufin |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound like this compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula (C₁₅H₁₃NO₂) to confirm its purity and compositional integrity. wisdomlib.org

The theoretical composition is calculated based on the molecular formula and the atomic masses of the constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.01 u, Nitrogen: ~14.01 u, Oxygen: ~16.00 u). The molecular weight of this compound is approximately 239.27 g/mol . chemspider.comnih.gov

The comparison between theoretical and found values is critical for validating the synthesis of the target molecule. A close correlation between these values provides strong evidence that the desired compound has been successfully prepared.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 75.30 |

| Hydrogen (H) | 5.48 |

| Nitrogen (N) | 5.85 |

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Metal Complex Analysis

While this compound is a subject of study on its own, its functional groups—specifically the amide and ketone moieties—make it a potential ligand for forming coordination complexes with metal ions. semanticscholar.orgnih.gov When such metal complexes are synthesized, it is imperative to determine the nature and stoichiometry of the metal-ligand interaction. Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a powerful technique for this purpose.

ICP-AES is an atomic emission spectroscopy method that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. This allows for the qualitative and quantitative determination of the metallic elements within a sample.

In the context of this compound research, after synthesizing a potential metal complex, a sample would be digested and introduced into the plasma. The instrument would then measure the emission spectra to identify the specific metal and its concentration. This data is crucial for confirming the successful incorporation of the metal into the complex and for determining the metal-to-ligand ratio, which helps in elucidating the structure of the coordination compound. Although studies on related ketoamides have confirmed the formation of metal complexes, the application of ICP-AES provides the precise quantitative data needed for full characterization. nih.gov

Below is an illustrative data table showing the type of results that would be obtained from an ICP-AES analysis of a hypothetical copper (Cu) complex of this compound.

| Analyte (Metal) | Emission Wavelength (nm) | Measured Concentration (mg/L) | Calculated Metal Content in Complex (%) |

|---|---|---|---|

| Copper (Cu) | 324.754 | 5.15 | 10.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.